molecular formula C16H14ClNO3 B11175056 4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate

4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11175056
M. Wt: 303.74 g/mol
InChI Key: FEHMMMXXWLHUJL-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClN2O3 It is a derivative of phenyl acetate and is characterized by the presence of a chloro-substituted phenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl acetate compounds.

Scientific Research Applications

4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate
  • **4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • **Other phenyl acetate derivatives with different substituents

Uniqueness

This compound is unique due to its specific chloro and carbamoyl substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14ClNO3/c1-10-14(17)4-3-5-15(10)18-16(20)12-6-8-13(9-7-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)

InChI Key

FEHMMMXXWLHUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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